4-(Tert-butoxy)-3-chloroaniline
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Overview
Description
4-(Tert-butoxy)-3-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Tert-butoxy)-3-chloroaniline typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene . This method is efficient and allows for easy separation and purification of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-(Tert-butoxy)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Tert-butoxy)-3-chloroaniline exerts its effects involves its interaction with various molecular targets. The tert-butoxy group can undergo deprotection under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions . These intermediates can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a styrene backbone.
tert-Butyl 4-[(E)-2-(tert-butoxycarbonyl)hydrazono]-3-oxobutanoate: Contains a tert-butoxy group and is used in different synthetic applications.
Uniqueness
4-(Tert-butoxy)-3-chloroaniline is unique due to the presence of both a tert-butoxy group and a chlorine atom on the aniline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
1039334-68-3 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 |
InChI Key |
UUXBZGOILICMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
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